2-(5-Methoxy-2-nitrophenyl)acetonitrile
Overview
Description
2-(5-Methoxy-2-nitrophenyl)acetonitrile is a chemical compound with the CAS Number: 89302-15-8 . It has a molecular weight of 192.17 . The IUPAC name for this compound is (5-methoxy-2-nitrophenyl)acetonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8N2O3/c1-14-8-2-3-9 (11 (12)13)7 (6-8)4-5-10/h2-3,6H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 82-84 degrees Celsius .Scientific Research Applications
Photohydrolysis Applications
Phosphotriesters containing 2-methoxy-5-nitrophenyl groups can be quantitatively photohydrolyzed in aqueous acetonitrile to yield phosphodiesters or phosphomonoesters. This process, initiated by hydroxide attack in the triplet excited state, suggests potential synthetic utility in photohydrolysis reactions (Graciani, Swanson, & Kelly, 1995).
Electrocatalytic Process
Electrochemical reduction studies in acetonitrile have shown that compounds like 2-(5-Methoxy-2-nitrophenyl)acetonitrile may undergo unique autocatalytic processes. This involves nucleophilic substitution reactions, indicating a possible application in electrocatalytic processes (Houmam, Hamed, & Still, 2003).
Diels–Alder Reactions
2-Alkyl-5-methoxy-4-(p-nitrophenyl)oxazoles, similar in structure to this compound, have shown utility in Diels–Alder reactions. These reactions, particularly in acetonitrile, have implications in synthetic organic chemistry (Ibata et al., 1986).
Organotin Compound Synthesis
Research on organotin compounds derived from Schiff bases, conducted in acetonitrile, has applications in organic light-emitting diodes. These studies involve derivatives similar to this compound, suggesting its potential in the development of organic electronic materials (García-López et al., 2014).
Ortho-Cyclization Studies
Ortho-cyclization processes in asymmetrically substituted phenyl azides, like this compound, are significant in photooxidation studies. These processes, observed in acetonitrile, are relevant in understanding reaction mechanisms in organic chemistry (Chainikova et al., 2020).
Photophysical Studies
This compound and similar compounds have been studied for their unique solvent-dependent fluorescence, indicating potential applications in environmental fluorescence sensor technologies (Hachiya, Asai, & Konishi, 2013).
Safety and Hazards
Properties
IUPAC Name |
2-(5-methoxy-2-nitrophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-2-3-9(11(12)13)7(6-8)4-5-10/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPROLSGJIZKSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446398 | |
Record name | (5-Methoxy-2-nitrophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89302-15-8 | |
Record name | (5-Methoxy-2-nitrophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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